molecular formula C18H19NO·HCl B195830 Desmethyldoxepin CAS No. 2887-91-4

Desmethyldoxepin

Katalognummer B195830
CAS-Nummer: 2887-91-4
Molekulargewicht: 301.8 g/mol
InChI-Schlüssel: GNPPEZGJRSOKRE-HYMQDMCPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desmethyldoxepin, also known as Nordoxepin, is an organic compound . It is a colorless solid and is the major active metabolite of the tricyclic antidepressant (TCA) doxepin (Sinequan) . It has been found to play a significant role in the antidepressant effects of doxepin .


Synthesis Analysis

Desmethyldoxepin is formed from doxepin mainly by CYP2C19 (>50% contribution), while CYP1A2 and CYP2C9 are involved to a lesser extent, and CYP2D6 and CYP3A4 are not involved . Hydroxylation of doxepin and desmethyldoxepin is mediated mainly by CYP2D6 .


Molecular Structure Analysis

Desmethyldoxepin has a molecular formula of C18H19NO . Its average mass is 265.350 Da and its mono-isotopic mass is 265.146667 Da .


Chemical Reactions Analysis

Doxepin is extensively metabolized to N-desmethyldoxepin, which is a biologically active metabolite . The first-pass metabolism accounts for 55-87% of the administered dose . Afterward, the secondary metabolism is driven by the transformation of N-desmethyldoxepin to its glucuronide conjugates .


Physical And Chemical Properties Analysis

Desmethyldoxepin has a density of 1.1±0.1 g/cm3, a boiling point of 420.8±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 67.5±3.0 kJ/mol and a flash point of 174.5±17.9 °C .

Wissenschaftliche Forschungsanwendungen

Role in Antidepressant Effects

Desmethyldoxepin, also known as Nordoxepin, is a major active metabolite of the tricyclic antidepressant (TCA) doxepin . It has been found to play a significant role in the antidepressant effects of doxepin .

Norepinephrine Reuptake Inhibition

Relative to doxepin, Desmethyldoxepin is much more potent and selective as a norepinephrine reuptake inhibitor . This property makes it a key player in the treatment of depression and anxiety disorders.

Metabolism of Doxepin

Desmethyldoxepin is formed from doxepin mainly by CYP2C19 (>50% contribution), while CYP1A2 and CYP2C9 are involved to a lesser extent, and CYP2D6 and CYP3A4 are not involved . Understanding this metabolic pathway can help in predicting drug interactions and side effects.

Pharmacokinetics

The elimination half-life of Desmethyldoxepin is approximately 31 hours, which is almost twice that of doxepin (mean 17 hours) . This longer half-life can influence the dosing regimen and duration of action of the drug.

Analytical Applications

Desmethyldoxepin can be quantitatively determined in body fluids using high-performance liquid chromatography (HPLC) . This method is useful in clinical studies evaluating the pharmacokinetics and/or bioavailability/bioequivalence of the drug .

Potential for Stereoselective Metabolism

Desmethyldoxepin is a mixture of (E) and (Z) stereoisomers . The plasma levels of these stereoisomers, due to stereoselective metabolism of doxepin by cytochrome P450 enzymes, are approximately 1:1 . This stereoselectivity can have implications in the drug’s pharmacological activity and side effects.

Safety And Hazards

Desmethyldoxepin is harmful if swallowed and is very toxic to aquatic life . It causes damage to organs . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding prolonged or repeated exposure, keeping away from sources of ignition, and taking precautionary measures against static discharge .

Eigenschaften

IUPAC Name

3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPPEZGJRSOKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethyldoxepine (hydrochloride)

CAS RN

2887-91-4
Record name 11(6H)-(3-[Methylamino]propylidene)dibenz[b,e]oxepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethyldoxepin
Reactant of Route 2
Desmethyldoxepin
Reactant of Route 3
Desmethyldoxepin
Reactant of Route 4
Desmethyldoxepin
Reactant of Route 5
Desmethyldoxepin
Reactant of Route 6
Desmethyldoxepin

Q & A

Q1: What is the primary mechanism of action of desmethyldoxepin?

A1: Like doxepin, desmethyldoxepin primarily acts by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system. [, , ] This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing their effects.

Q2: Does desmethyldoxepin exhibit different pharmacological activity compared to doxepin?

A2: Yes, while both compounds block norepinephrine and serotonin reuptake, studies suggest that DMD may have a higher affinity for serotonin transporters than doxepin. [, , ] Furthermore, DMD displays stereoselectivity, with the Z-isomer generally exhibiting greater potency than the E-isomer. [, ]

Q3: Are there any downstream effects associated with the increased serotonin and norepinephrine levels induced by desmethyldoxepin?

A3: While the precise downstream effects are complex and not fully elucidated, increased serotonin and norepinephrine levels are thought to influence mood regulation, sleep-wake cycles, and pain perception, among other functions. [, ]

Q4: What is the molecular formula and weight of desmethyldoxepin?

A4: Desmethyldoxepin has a molecular formula of C18H19NO and a molecular weight of 265.35 g/mol. []

Q5: Is there any spectroscopic data available for desmethyldoxepin?

A5: Yes, desmethyldoxepin has been characterized using various spectroscopic techniques, including proton nuclear magnetic resonance spectroscopy (1H-NMR), chemical ionization mass spectrometry (CIMS), and electron impact mass spectrometry (EIMS). [, ]

Q6: How is desmethyldoxepin metabolized in the body?

A6: Desmethyldoxepin undergoes further metabolism in the liver, primarily via cytochrome P450 enzymes (CYPs), including CYP2D6. [, , ]

Q7: Does the route of doxepin administration affect the formation and levels of desmethyldoxepin?

A8: Yes, studies in rats showed altered urinary Z:E ratios of DMD after oral administration of doxepin but not after intravenous or intraperitoneal administration. [] This suggests that first-pass metabolism might play a role in the stereoselective formation of DMD.

Q8: What is the impact of CYP2D6 genotype on desmethyldoxepin concentrations?

A9: Studies have shown that individuals with the CYP2D6 ultra-rapid metabolizer (UM) genotype exhibit significantly lower desmethyldoxepin concentrations compared to extensive metabolizers (EMs) after a single dose of doxepin. [] This difference highlights the influence of genetic polymorphisms on DMD pharmacokinetics.

Q9: What analytical techniques are commonly employed for the quantification of desmethyldoxepin in biological samples?

A10: Several analytical methods have been developed for DMD quantification, including gas chromatography-mass spectrometry (GC-MS), [, , ] high-performance liquid chromatography (HPLC), [, , , ] and high-performance thin-layer chromatography (HPTLC). [] These methods offer varying degrees of sensitivity, selectivity, and throughput.

Q10: Can cis- and trans-isomers of desmethyldoxepin be differentiated and quantified using these analytical techniques?

A11: Yes, specific GC-MS and HPLC methods using chiral stationary phases or derivatization techniques allow for the separation and quantification of DMD's cis- and trans-isomers. [, ] This capability is crucial for understanding the distinct pharmacokinetics and pharmacodynamics of each isomer.

Q11: Does co-administration of activated charcoal influence doxepin and desmethyldoxepin pharmacokinetics?

A12: Yes, studies have demonstrated that activated charcoal can significantly reduce the absorption and alter the elimination of both doxepin and DMD. [] This interaction highlights the potential for charcoal administration in managing doxepin overdose.

Q12: Is there a defined therapeutic range for desmethyldoxepin?

A13: While some literature suggests a therapeutic range for doxepin plus DMD, research indicates that this range might not be clinically relevant, and further studies are needed to establish a definitive therapeutic window. []

Q13: Can doxepin and desmethyldoxepin be detected in breast milk?

A15: Yes, both compounds have been detected in the breast milk of lactating mothers treated with doxepin. [, ] While the concentrations are generally low, potential adverse effects on the infant cannot be ruled out.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.